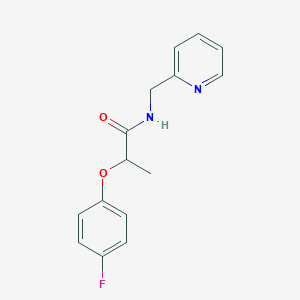![molecular formula C19H24N2O2 B4956591 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of compounds known as piperidine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is complex and involves the modulation of multiple signaling pathways. This compound has been shown to interact with various ion channels and receptors, including TRPV1, TRPA1, and CB1 receptors. It has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory mediators. This compound has been shown to activate the p38 MAPK and JNK signaling pathways, which are involved in the regulation of cell survival and apoptosis. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a modified version of the classical Ugi reaction. This compound has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of biological activities. However, there are also some limitations for lab experiments. This compound is a complex compound that requires expertise and precision for synthesis. In addition, the exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its biological activity.
将来の方向性
There are several future directions for the study of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. Further studies are needed to fully understand the mechanism of action of this compound and its biological activity. In addition, this compound has potential therapeutic applications for the treatment of various inflammatory diseases and cancer. Further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials. The development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide can be synthesized using a modified version of the classical Ugi reaction. The Ugi reaction is a multicomponent reaction that involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a peptidomimetic compound. In the case of this compound, the reaction involves the use of 4-piperidone, 3-methylbenzaldehyde, butynoic acid, and isocyanide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The synthesis of this compound is a complex process that requires expertise and precision.
科学的研究の応用
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-5-19(23)21-12-10-16(11-13-21)8-9-18(22)20-17-7-4-6-15(2)14-17/h4,6-7,14,16H,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSAEIHCHNPYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4956530.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)
